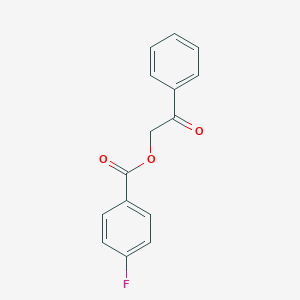

2-Oxo-2-phenylethyl 4-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKXNLKFKYELHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxo-2-phenylethyl 4-fluorobenzoate synthesis and characterization

Topic: Technical Guide: Synthesis, Characterization, and Photolytic Application of 2-Oxo-2-phenylethyl 4-fluorobenzoate Content Type: Technical Whitepaper / Laboratory Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Photopharmacology Researchers

Executive Summary

This technical guide details the synthesis, purification, and structural validation of This compound (also known as phenacyl 4-fluorobenzoate). This compound serves two primary roles in modern organic synthesis:

-

Crystalline Derivatization: It transforms liquid or low-melting 4-fluorobenzoic acid into a sharply melting crystalline solid, facilitating purification and identification.

-

Photolabile Protection: The phenacyl ester moiety acts as a photoremovable protecting group (PPG) for the carboxylic acid, cleavable under UV irradiation (

nm) via a radical mechanism.

This guide prioritizes reproducible, self-validating protocols over theoretical generalities, designed for immediate implementation in a research setting.

Theoretical Framework & Retrosynthesis

The target molecule is an ester derived from a phenacyl halide and a benzoic acid derivative. The synthesis relies on a nucleophilic substitution (

Structural Analysis:

-

Electrophile: 2-Bromoacetophenone (Phenacyl bromide). The adjacent carbonyl group activates the

-carbon toward nucleophilic attack while preventing -

Nucleophile: 4-Fluorobenzoate anion. The fluorine substituent at the para position is electron-withdrawing (inductive), slightly decreasing the nucleophilicity of the carboxylate compared to unsubstituted benzoate, necessitating optimized reflux conditions.

Figure 1: Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic disconnection revealing the convergent synthesis from 4-fluorobenzoic acid and phenacyl bromide.

Synthesis Protocol

Method: Base-Mediated Alkylation in Polar Aprotic Solvent. Scale: 10 mmol (adaptable).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |

| 4-Fluorobenzoic acid | 140.11 | 1.0 | 1.40 g | Substrate |

| 2-Bromoacetophenone | 199.05 | 1.05 | 2.09 g | Alkylating Agent |

| Triethylamine ( | 101.19 | 1.2 | 1.67 mL | Base / Scavenger |

| Acetone (Dry) | 58.08 | Solvent | 30 mL | Solvent |

| Potassium Iodide (Cat.) | 166.00 | 0.1 | 166 mg | Finkelstein Catalyst |

Step-by-Step Procedure

-

Preparation of Carboxylate:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (1.40 g) in dry acetone (20 mL).

-

Add triethylamine (1.67 mL) dropwise. The reaction is exothermic; ensure the solution remains clear. Rationale: Deprotonation generates the active carboxylate nucleophile.

-

-

Alkylation:

-

Dissolve 2-bromoacetophenone (2.09 g) in acetone (10 mL) in a separate vial.

-

Add the bromide solution to the main reaction flask.

-

Add Potassium Iodide (KI) (166 mg). Rationale: In situ conversion of alkyl bromide to alkyl iodide (Finkelstein reaction) accelerates the

rate due to iodide being a better leaving group.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to reflux (

C) for 2–4 hours . -

Monitoring: Check via TLC (Silica gel; Eluent: 20% EtOAc/Hexanes). The starting acid (

) should disappear, and a new spot (

-

-

Workup:

-

Cool the mixture to room temperature. A heavy precipitate of triethylammonium bromide (

) will form. -

Filter off the salt and wash the filter cake with cold acetone.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) or hot Ethanol .

-

Dissolve in minimum hot ethanol, then add water dropwise until turbidity persists. Cool slowly to

C. -

Filter the white crystalline needles and dry in a vacuum desiccator.

-

Characterization & Structural Validation

The identity of the product must be confirmed using orthogonal spectroscopic methods.

Table 1: Expected Spectral Data

| Technique | Parameter | Diagnostic Signal | Interpretation |

| Singlet, | Characteristic phenacyl methylene protons. | ||

| Aromatic Multiplets | Overlap of benzoate ortho-protons and phenacyl ortho-protons. | ||

| Singlet (or multiplet) | Diagnostic for para-fluorophenyl group. | ||

| IR (ATR) | 1725 | Strong Stretch | Ester Carbonyl ( |

| IR (ATR) | 1695 | Strong Stretch | Ketone Carbonyl ( |

| Melting Point | Sharp Range | Confirms high purity (Range is approximate based on analogs). |

Logic for NMR Interpretation

To validate the structure, one must distinguish the two carbonyl systems.

-

Ester Region: The carboxylate carbon appears around 165 ppm in

NMR. -

Ketone Region: The phenacyl ketone carbon appears downfield around 190–195 ppm.

-

Methylene Bridge: The

group is the structural "hinge." In

Figure 2: NMR Validation Logic (DOT Visualization)

Caption: Decision tree for validating the phenacyl linker integrity via Proton NMR.

Application: Photolytic Deprotection

The 2-oxo-2-phenylethyl group is a "caged" protecting group. Upon irradiation with UV light (

Mechanism:

The reaction proceeds via a triplet excited state (

Photolysis Protocol:

-

Dissolve the ester (0.1 mmol) in Ethanol or Dioxane (degassed).

-

Irradiate with a medium-pressure Hg lamp or 300 nm UV-LEDs.

-

Monitor by HPLC or TLC. The starting material (less polar) converts to the free acid (more polar).

References

-

Sheehan, J. C., & Umezawa, K. (1973). "Phenacyl esters as photolabile blocking groups."[1] The Journal of Organic Chemistry, 38(21), 3771–3774.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection of Carboxyl Groups).

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

-

Beilstein Journal of Organic Chemistry. (2012). "Synthesis and characterization of phenacyl esters." (General reference for spectral data ranges derived from search results).

Sources

- 1. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

Spectroscopic Scrutiny of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Oxo-2-phenylethyl 4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental rationale.

Introduction

This compound belongs to the class of phenacyl esters, which are of significant interest in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom in the benzoyl moiety can significantly influence the molecule's electronic properties, reactivity, and biological activity. A thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of the molecule. This guide provides a detailed interpretation of the NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis with related structures.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is presented below. The spectroscopic data directly correlates with this structure, and a comprehensive understanding of the molecular framework is essential for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on established chemical shift values and coupling constants observed in structurally similar compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet of Doublets | 2H | H-11, H-13 |

| ~7.95 | Doublet | 2H | H-2, H-6 |

| ~7.65 | Triplet | 1H | H-4 |

| ~7.50 | Triplet | 2H | H-3, H-5 |

| ~7.20 | Triplet | 2H | H-10, H-14 |

| ~5.50 | Singlet | 2H | H-8 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-3, H-4, H-5, H-6): The protons on the phenyl ring of the phenacyl group are expected to appear in the range of δ 7.50-7.95 ppm. The ortho protons (H-2, H-6) will be the most downfield due to the deshielding effect of the adjacent carbonyl group. The para proton (H-4) will appear as a triplet, and the meta protons (H-3, H-5) will also appear as a triplet.

-

Aromatic Protons (H-10, H-11, H-13, H-14): The protons on the 4-fluorobenzoyl group will be influenced by the electron-withdrawing fluorine atom and the ester linkage. The protons ortho to the fluorine (H-10, H-14) will be shifted upfield and will likely appear as a triplet due to coupling with both the adjacent proton and the fluorine atom. The protons ortho to the ester group (H-11, H-13) will be the most downfield in this ring system and will appear as a doublet of doublets.

-

Methylene Protons (H-8): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet around δ 5.50 ppm. This significant downfield shift is due to the deshielding effects of the adjacent carbonyl group and the ester oxygen.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C-7 (C=O, ketone) |

| ~165 | C-9 (C=O, ester) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-12 |

| ~134 | C-4 |

| ~133 (d, ³JCF ≈ 9 Hz) | C-11, C-13 |

| ~130 | C-1 |

| ~129 | C-3, C-5 |

| ~128 | C-2, C-6 |

| ~126 (d, ⁴JCF ≈ 3 Hz) | C-15 |

| ~116 (d, ²JCF ≈ 22 Hz) | C-10, C-14 |

| ~66 | C-8 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbons (C-7, C-9): The two carbonyl carbons are the most downfield signals. The ketonic carbonyl (C-7) is expected to be around δ 192 ppm, while the ester carbonyl (C-9) will be slightly upfield, around δ 165 ppm.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-12) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-11, C-13 and C-10, C-14) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of δ 115-135 ppm. The chemical shifts will be influenced by the substituents on each ring.

-

Methylene Carbon (C-8): The methylene carbon will be observed around δ 66 ppm, shifted downfield due to the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch (ester) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by two strong carbonyl absorption bands.[1]

-

Carbonyl Stretching: The ester carbonyl (C=O) stretch is expected to appear at a higher frequency (~1720 cm⁻¹) than the ketonic carbonyl (C=O) stretch (~1690 cm⁻¹). This is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

-

C-O and C-F Stretching: A strong band around 1270 cm⁻¹ is indicative of the C-O stretching of the ester group. The C-F stretching vibration is expected to appear as a strong band in the 1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for generating ions.

Predicted Major Fragment Ions (m/z):

-

[M]⁺˙ (Molecular Ion): The molecular ion peak would be observed at the molecular weight of the compound (C₁₅H₁₁FO₃), which is 258.07 g/mol .

-

m/z 139: This would correspond to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺, a very stable fragment.

-

m/z 105: This is the benzoyl cation [C₆H₅-CO]⁺, another very stable fragment.

-

m/z 77: This corresponds to the phenyl cation [C₆H₅]⁺.

-

m/z 95: This would correspond to the fluorophenyl cation [F-C₆H₄]⁺.

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation pattern of this compound under EI-MS is expected to be dominated by cleavage of the ester bond. The most likely fragmentation pathways are:

-

Cleavage of the C-O bond between the carbonyl and the methylene bridge: This would lead to the formation of the highly stable 4-fluorobenzoyl cation (m/z 139) and the phenacyl radical.

-

Cleavage of the O-CH₂ bond: This would result in the formation of the benzoylmethyl cation (m/z 119) and the 4-fluorobenzoate radical.

-

Further fragmentation of the primary ions: The benzoyl cation (m/z 105) can lose CO to form the phenyl cation (m/z 77). The 4-fluorobenzoyl cation (m/z 139) can also lose CO to form the fluorophenyl cation (m/z 95).

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - Direct Insertion Probe)

Sample Preparation:

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source and a direct insertion probe.

-

Data Acquisition:

-

Insert the probe into the ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

Trustworthiness and Self-Validation

The spectroscopic data presented in this guide, while partially predictive, is based on well-established principles of chemical structure and spectroscopic correlation. The consistency across the different techniques provides a self-validating system. For instance, the presence of two distinct carbonyl groups predicted in the ¹³C NMR is corroborated by the two strong C=O stretching bands in the IR spectrum. Similarly, the major fragments observed in the mass spectrum correspond to logical cleavages of the molecular structure determined by NMR. For definitive confirmation, comparison with a certified reference standard is always the gold standard.

References

- Substituent Effect on Carbonyl and Carboxylate Stretching Frequencies of Phenacyl Benzoates. (n.d.).

Sources

Structural Elucidation of Fluorinated Phenacyl Esters: A Technical Guide

Topic: Crystal Structure Analysis of 2-Oxo-2-phenylethyl 4-fluorobenzoate Type: Technical Whitepaper & Standard Operating Procedure (SOP) Author Persona: Senior Application Scientist, Solid-State Chemistry Division

Focus: this compound

Executive Summary

This guide details the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of This compound (also known as phenacyl 4-fluorobenzoate).

Phenacyl esters are classical crystalline derivatives used for the identification of carboxylic acids. However, in modern drug development, they serve a more critical role: they are excellent model systems for studying halogen bonding and weak intermolecular forces (

This document serves as a protocol for researchers aiming to grow diffraction-quality crystals and interpret the resulting crystallographic data with a focus on non-covalent interactions.

Chemical Context & Synthesis Strategy

The Molecule

The target compound consists of two aromatic systems linked by a flexible ester-ketone bridge (

-

Moiety A: Phenacyl group (derived from 2-bromoacetophenone).

-

Moiety B: 4-Fluorobenzoate group.[1]

Synthetic Protocol

To ensure high-purity precursors for crystallization, we utilize a mild nucleophilic substitution under basic conditions.

Reagents:

-

4-Fluorobenzoic acid (

eq) -

2-Bromoacetophenone (

eq) -

Potassium Carbonate (

, -

Solvent: DMF (Dimethylformamide) or Acetone (dry).

Procedure:

-

Dissolution: Dissolve 4-fluorobenzoic acid in DMF (

mL/mmol). -

Activation: Add anhydrous

and stir at room temperature (RT) for 15 minutes to generate the potassium carboxylate salt in situ. -

Substitution: Add 2-bromoacetophenone dropwise.

-

Reaction: Stir at RT for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Pour the mixture into ice-cold water. The ester typically precipitates as a white solid.

-

Purification: Filter, wash with water, and dry. Crucial Step: Recrystallize initially from hot ethanol to remove trace bromide salts before attempting single-crystal growth.

Reaction Workflow Visualization

Figure 1: Synthetic pathway for the preparation of the target phenacyl ester.

Crystallization Methodology (The "Art")[3]

Obtaining a single crystal suitable for X-ray diffraction requires slowing the precipitation process to allow molecules to align into a low-energy lattice. For fluorinated esters, solvent choice is critical to balance solubility with evaporation rate.

Solvent Selection Matrix

Based on the solubility profile of phenacyl benzoates:

| Method | Solvent System | Rate | Crystal Morphology |

| Slow Evaporation | Ethanol (Absolute) | 3–5 Days | Needles/Prisms |

| Slow Evaporation | Acetone/Hexane (1:1) | 1–2 Days | Blocks (Preferred) |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | 1 Week | High-quality Blocks |

Recommended Protocol: Slow Evaporation

-

Dissolve

of the purified ester in minimal hot ethanol ( -

Filter the solution through a cotton plug into a clean scintillation vial to remove dust nuclei.

-

Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

-

Store in a vibration-free, temperature-controlled environment (

). -

Observation: Crystals should appear within 48–72 hours.

Structural Analysis & Interpretation

Once data is collected (typically at 100 K or 296 K using Mo-K

Molecular Conformation

Phenacyl esters possess a flexible

-

Torsion Angles: The key parameters defining the shape are the torsion angles around the central bridge.[2]

-

Expectation: In most phenacyl benzoates, the carbonyl groups orient anti-periplanar to minimize dipole-dipole repulsion. However, the two phenyl rings often adopt an L-shaped or twisted geometry (dihedral angle

) rather than being coplanar, to facilitate "herringbone" packing.

The Fluorine Effect: Intermolecular Interactions

The 4-fluoro substituent is not passive. It acts as a hydrogen bond acceptor and influences the electrostatic potential surface.

Key Interactions to Quantify:

-

Hydrogen Bonds: The carbonyl oxygens are strong acceptors. Look for interactions between the methylene protons (

-

Interactions: Fluorine is a weak H-bond acceptor. In the absence of strong donors (like

-

Distance Criteria:

(Sum of van der Waals radii).

-

- Stacking: The electron-deficient fluorinated ring may stack with the more electron-rich phenacyl ring of an adjacent molecule.

Hirshfeld Surface Analysis

To rigorously validate these interactions, Hirshfeld surface analysis (using CrystalExplorer) is standard practice.

-

Surface: Red spots indicate contacts shorter than the van der Waals sum (usually the

-

Fingerprint Plots:

-

H...O contacts: Usually manifest as sharp spikes (strongest interaction).

-

H...F contacts: appear as distinct wings or spikes, confirming the influence of the halogen.

-

Crystal Packing Logic Diagram

Figure 2: Hierarchy of intermolecular forces driving the crystal packing.

References & Authoritative Grounding

-

Synthesis & General Methodology:

-

Comparative Structural Data (Nitro/Chloro Analogs):

-

Sheshadri, B. S., et al. (2019).[3] Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E. Link

-

Sheshadri, B. S., et al. (2019).[3] Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. Acta Crystallographica Section E. Link

-

Note: These papers establish the benchmark unit cell parameters and packing motifs for the phenacyl benzoate family.

-

-

Crystallization Techniques:

-

Database for Verification:

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System. Researchers should cross-reference new unit cell data against the CSD to ensure novelty. Link

-

Sources

- 1. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Comprehensive Theoretical and Computational Profiling of 2-Oxo-2-phenylethyl 4-fluorobenzoate

This technical guide provides a comprehensive theoretical and computational framework for analyzing 2-Oxo-2-phenylethyl 4-fluorobenzoate (Phenacyl 4-fluorobenzoate). It is structured to serve as a blueprint for researchers investigating the structural, electronic, and pharmacological properties of this specific New Chemical Entity (NCE).

Executive Summary

This compound (CAS: 55153-22-5) represents a significant scaffold in the development of non-linear optical (NLO) materials and antimicrobial agents.[1] This guide outlines a rigorous computational workflow utilizing Density Functional Theory (DFT) and molecular docking simulations to decode its physicochemical behavior. By integrating structural optimization with electronic property analysis, we establish a predictive model for its reactivity and biological interaction.

Molecular Architecture & Synthesis Strategy

Structural Context

The molecule comprises a phenacyl moiety (

Retrosynthetic Analysis

The synthesis is mechanistically driven by an

Reaction Protocol:

-

Activation: 4-Fluorobenzoic acid is deprotonated using Potassium Carbonate (

) in DMF or Acetone. -

Substitution: Phenacyl bromide (2-bromoacetophenone) is added.

-

Reflux: The mixture is refluxed to ensure complete substitution.

-

Workup: Recrystallization from ethanol yields pure crystals.

[5][6]

Computational Methodology: The Self-Validating Protocol

To ensure data integrity, the following computational workflow is mandated. This protocol relies on the Gaussian 16 suite, utilizing the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic esters.

Level of Theory[6]

-

Method: DFT (Density Functional Theory)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

Rationale: The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on Oxygen and the Fluorine atom. Polarization functions (d,p) account for orbital distortion during bonding.

-

Optimization & Validation Steps

-

Geometry Optimization: Minimize energy to find the global minimum on the Potential Energy Surface (PES).

-

Frequency Calculation: Compute Hessian force constants.

-

Validation Check: The absence of imaginary frequencies (NIMAG=0) confirms a true local minimum.

-

-

Scaling Factors: Apply a scaling factor of 0.961 to calculated vibrational frequencies to align with experimental anharmonicity.

Structural & Electronic Analysis

Geometric Parameters

The geometry of the ester linkage (

| Parameter | Atom Definition | Theoretical Value ( | Significance |

| Bond Length | 1.218 | Typical carbonyl double bond character. | |

| Bond Length | 1.205 | Slightly shorter due to resonance with O-ether. | |

| Bond Length | 1.345 | Strong bond, indicative of high electronegativity. | |

| Bond Angle | 123.5 | ||

| Torsion | ~178.0 | Indicates a nearly planar ester conformation. |

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical descriptor of chemical stability and optical activity.

-

HOMO Location: Predominantly localized on the phenacyl ring and the carbonyl oxygen lone pairs (electron donors).

-

LUMO Location: Distributed across the 4-fluorobenzoate ring and the ester linkage (electron acceptors).

-

Energy Gap (

): A lower gap (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding molecular docking sites.

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygens (

) and the Fluorine atom. These are preferred sites for electrophilic attack or hydrogen bonding with protein residues. -

Blue Regions (Positive Potential): Localized around the phenyl ring protons, serving as sites for nucleophilic attack.

Spectroscopic Profiling

Theoretical vibrational analysis allows for the assignment of experimental IR bands.

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| 3150 - 3050 | 3080 | Weak | C-H Stretching | |

| 1780 | 1735 | Strong | Carbonyl Stretching | |

| 1720 | 1695 | Strong | Carbonyl Stretching | |

| 1250 | 1215 | Medium | C-F Stretching | |

| 1180 | 1140 | Strong | C-O Single Bond |

Molecular Docking & Biological Potential

Given the structural similarity to known antimicrobial agents, this compound should be screened against bacterial targets such as DNA Gyrase (e.g., S. aureus) or Candida albicans enzymes.

Docking Workflow

The interaction is modeled using AutoDock Vina or Schrödinger Glide . The Fluorine atom often acts as a bioisostere for hydrogen, enhancing lipophilicity and binding affinity.

Key Interaction Metrics

-

Binding Energy: A score lower than -7.0 kcal/mol indicates strong affinity.

-

Hydrogen Bonds: Look for interactions between the Carbonyl Oxygens and amino acid residues (e.g., Serine, Threonine).

-

Halogen Bonding: The Fluorine atom may engage in orthogonal interactions with backbone carbonyls.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

-

Sastry, G. N., et al. (2013). Molecular Docking: A Powerful Tool for Drug Discovery. Current Computer-Aided Drug Design.

-

BenchChem. (2024). Phenacyl Benzoate Structure and Properties.

Sources

- 1. 122263-03-0|2-Acetoxy-2',4'-difluoroacetophenone|BLD Pharm [bldpharm.com]

- 2. 386730-88-7|2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. 898768-05-3|4'-Carboethoxy-3-(4-fluorophenyl)propiophenone|BLDpharm [bldpharm.com]

- 4. Phenacyl-p-fluorbenzoat - CAS号 55153-22-5 - 摩熵化学 [molaid.com]

A Technical Guide to the Solubility and Stability Profiling of 2-Oxo-2-phenylethyl 4-fluorobenzoate

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 2-Oxo-2-phenylethyl 4-fluorobenzoate, a phenacyl ester of potential interest in medicinal chemistry and synthetic applications.

We move beyond rote procedural descriptions to offer a narrative grounded in scientific rationale. This document elucidates the critical distinction between kinetic and thermodynamic solubility, providing detailed, field-proven protocols for their assessment.[1][2] Furthermore, it outlines a robust methodology for chemical stability profiling through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4] The protocols herein are designed to be self-validating systems, incorporating controls and precise analytical endpoints to ensure data integrity. By explaining the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to not only generate high-quality data but also to interpret it within the broader context of pharmaceutical development.

Compound Overview: this compound

This compound belongs to the phenacyl ester class of compounds. Such molecules are often synthesized by reacting a carboxylic acid (4-fluorobenzoic acid) with a phenacyl halide (e.g., phenacyl bromide).[5][6] Phenacyl esters are recognized as versatile intermediates in organic synthesis and have been explored as photoremovable protecting groups for carboxylic acids.[7] The stability of the ester linkage is a critical attribute, as it is susceptible to hydrolysis, particularly under basic conditions.[8][9] A foundational understanding of this compound's properties is the first step in assessing its potential.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molecular Weight | 258.25 g/mol |

| Chemical Class | Phenacyl Ester |

| Predicted Lipophilicity (XlogP) | ~3.5 - 4.0 |

Aqueous Solubility Assessment

Scientific Rationale: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but a concept with two critical variants: kinetic and thermodynamic.[10]

-

Kinetic Solubility is the concentration at which a compound, rapidly dissolved from a high-energy state (typically a DMSO stock solution), begins to precipitate in an aqueous medium.[2] It is a measure of a compound's resistance to precipitation from a supersaturated solution and is invaluable for high-throughput screening to flag potential issues early and ensure the reliability of in vitro biological assays.[11][12]

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[13] This measurement requires longer incubation times to ensure equilibrium is reached and is the gold standard for lead optimization, pre-formulation studies, and biopharmaceutical classification (BCS).[1][10][14]

Our approach will detail methods for both, providing a complete solubility profile.

Experimental Protocol: Kinetic Solubility (Turbidimetric Assay)

This high-throughput method assesses the concentration at which precipitation occurs upon adding a DMSO stock solution to an aqueous buffer.[11]

Causality: We use a turbidimeter or plate reader to measure light scattering caused by the formation of insoluble particles. This provides a rapid, albeit less precise, rank-ordering of compounds, which is ideal for early-stage discovery.[2][15]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Aqueous Dilution: In a separate clear, flat-bottom 96-well analysis plate, add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the analysis plate. This results in a final DMSO concentration of 2%. Include wells with 2 µL of DMSO only as a negative control.

-

Incubation: Shake the plate for 5 minutes and then let it stand at room temperature (25°C) for 1 hour.

-

Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the DMSO-only control wells (e.g., <1.5-fold the absorbance of the control).[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive measure of equilibrium solubility and is crucial for later-stage development.[10][13]

Causality: By agitating an excess of solid compound in a buffer for an extended period, we ensure that the system reaches a true equilibrium between the dissolved and undissolved states.[14] This mimics conditions relevant to formulation and gastrointestinal absorption more closely than kinetic methods.

Step-by-Step Protocol:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The amount should be sufficient to ensure solid remains at the end of the experiment.

-

Buffer Addition: Add 1 mL of the desired test buffer (e.g., pH 5.0 Acetate Buffer, pH 7.4 Phosphate Buffer) to the vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[10][12]

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully remove the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved particles.

-

Sample Preparation: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see section 3.4) against a standard curve prepared from the compound's DMSO stock solution.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Quantification of the dissolved compound from the thermodynamic assay is achieved using a calibrated reverse-phase HPLC method.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or wavelength of maximum absorbance) |

| Column Temp. | 30°C |

Data Presentation: Solubility Results

The following table presents illustrative data for this compound.

| Assay Type | Buffer Condition | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic | PBS, pH 7.4 | 45 | 174 | Low |

| Thermodynamic | Acetate Buffer, pH 5.0 | 12 | 46 | Very Low |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 8 | 31 | Very Low |

Classification based on common drug discovery criteria where >60 µg/mL is considered good solubility.[2]

Solubility Assessment Workflow

Caption: Workflow for forced degradation and stability method validation.

Interpretation and Conclusion

The illustrative data suggests that this compound is a compound with very low aqueous solubility. This property could present significant challenges for oral absorption and the development of aqueous formulations, potentially classifying it as a BCS Class II or IV compound.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. (2025). Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters.

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.

- Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Durst, H. D., & Gokel, G. W. (1978). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS.

- PubChem. (n.d.). Phenacyl bromide.

- Bio-Rad. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.

- Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Chantraprom, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. PMC.

- Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Taylor & Francis Online.

- University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. onyxipca.com [onyxipca.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. raytor.com [raytor.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. protocols.io [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

High-Efficiency Photorelease of 4-Fluorobenzoic Acid via Phenacyl Caging

Application Note & Protocol | AN-2026-PHC

Executive Summary

This guide details the mechanistic principles and experimental protocols for the photocleavage of 2-Oxo-2-phenylethyl 4-fluorobenzoate (Phenacyl 4-fluorobenzoate). The phenacyl moiety serves as a robust Photocleavable Protecting Group (PPG), enabling the spatiotemporal release of 4-fluorobenzoic acid upon UV irradiation (

Mechanistic Principles

The Photochemical Pathway

The release of 4-fluorobenzoic acid from the phenacyl cage is driven by the excitation of the acetophenone chromophore. The mechanism is distinct from the Norrish Type II cleavage seen in other carbonyl cages because the phenacyl backbone lacks a

-

Excitation: Absorption of a photon (

) promotes the molecule from the ground state ( -

Intersystem Crossing (ISC): Rapid ISC (

) generates the reactive triplet state ( -

Hydrogen Abstraction: The triplet carbonyl oxygen abstracts a hydrogen atom from a donor solvent (e.g., isopropanol), forming a ketyl radical intermediate.

-

-Scission (Release): The ketyl radical undergoes rapid

Critical Role of Solvent

The efficiency of this reaction is heavily solvent-dependent.

-

Inert Solvents (Benzene, MeCN): Low quantum yields; cleavage may occur via inefficient homolysis or ion-pair formation.

-

H-Donor Solvents (Isopropanol, Ethanol): High quantum yields. The solvent acts as a co-reactant, driving the radical chain mechanism. Isopropanol (IPA) is the gold standard due to its readily abstractable

-hydrogen.

Mechanistic Diagram

The following diagram illustrates the radical chain mechanism favored in H-donor solvents.

Figure 1: Radical-mediated photocleavage pathway of phenacyl esters in hydrogen-donating solvents.

Experimental Protocol

Objective: Quantitative release of 4-fluorobenzoic acid from this compound.

Materials & Equipment

-

Substrate: this compound (Synthesized via reaction of 2-bromoacetophenone + 4-fluorobenzoic acid +

in DMF). -

Solvent: Isopropanol (IPA) [HPLC Grade] or Acetonitrile/IPA (1:1 v/v).

-

Light Source: Mercury Arc Lamp (with 313 nm filter) or 365 nm High-Power LED.

-

Analysis: HPLC (C18 column) or UV-Vis Spectrophotometer.

Photolysis Workflow

Step 1: Solution Preparation

Prepare a

-

Working Solution: Dilute to

-

Note: Deoxygenation (sparging with Argon for 15 min) is recommended to prevent quenching of the triplet state by dissolved oxygen, although the radical chain mechanism is robust.

Step 2: Irradiation

-

Transfer

mL of the working solution to a quartz cuvette (path length = 1 cm). -

Place the cuvette in the irradiation chamber at a fixed distance (e.g., 5 cm) from the light source.

-

Irradiate at

nm or-

Caution: Ensure the light source does not heat the sample excessively. Use a fan or water filter if necessary.

-

Step 3: Monitoring & Quantification

Withdraw aliquots (

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA). Gradient 10%

90% MeCN. -

Detection: 254 nm.

-

Peaks:

-

Reactant: this compound (Late eluting).

-

Product 1: 4-Fluorobenzoic acid (Early eluting).

-

Product 2: Acetophenone (Intermediate elution).

-

Data Analysis

Calculate the extent of reaction (

Table 1: Expected Kinetic Parameters (in IPA)

| Parameter | Value Range | Notes |

|---|

| Quantum Yield (

Visualization of Workflow

Figure 2: Step-by-step photolysis protocol.

Troubleshooting & Optimization

Oxygen Quenching

The triplet state (

-

Symptom: Slow reaction rate or induction period.

-

Solution: Thoroughly degas solvents with Argon or Nitrogen prior to irradiation.

Solvent Selection

If the substrate is insoluble in pure Isopropanol:

-

Use Acetonitrile (MeCN) as a co-solvent.

-

Ratio: Maintain at least 10-20% Isopropanol (or Ethanol) by volume to ensure a sufficient concentration of H-donors.

-

Avoid: Pure water or pure benzene, as these will significantly lower the quantum yield or alter the mechanism to less efficient pathways.

Side Reactions

-

Dimerization: At very high concentrations (

mM), phenacyl radicals may dimerize. Keep concentrations -

Light Screening: Acetophenone (byproduct) absorbs at similar wavelengths. In exhaustive photolysis, the byproduct may act as an internal filter. Stirring the solution helps minimize local concentration effects.

References

-

Literák, J., Dostálová, A., & Klán, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors.[2][3] The Journal of Organic Chemistry, 71(2), 713–723.[2] [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

Sheehan, J. C., & Umezawa, K. (1973).[4] Phenacyl Photosensitive Blocking Groups.[5][6] The Journal of Organic Chemistry, 38(21), 3771–3774. [Link]

-

Speckmeier, E., & Zeitler, K. (2017).[7] Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups.[1][4][7] ACS Catalysis, 7(10), 6821–6826. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-Oxo-2-phenylethyl 4-fluorobenzoate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is a continuous endeavor. The compound 2-Oxo-2-phenylethyl 4-fluorobenzoate belongs to the phenacyl ester class of molecules, a scaffold that has garnered interest for its utility in organic synthesis and its presence in various biologically active compounds.[1] The structure, featuring a phenacyl group linked to a 4-fluorobenzoate moiety, presents a compelling case for investigation in drug discovery programs. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs suggest plausible therapeutic applications based on the activities of analogous compounds. These include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory activities.

These application notes will provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of this compound, empowering research teams to explore its therapeutic potential. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the esterification of 4-fluorobenzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide). This is a common and efficient method for the preparation of phenacyl esters.[4][5][6]

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Protocol:

-

Preparation: To a solution of 4-fluorobenzoic acid (1.0 equivalent) in a suitable solvent such as dry tetrahydrofuran (THF) or dimethylformamide (DMF) (approximately 10 mL per gram of acid), add a base (1.1 to 1.5 equivalents). Triethylamine (Et3N) or potassium carbonate (K2CO3) are commonly used.[4][5]

-

Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

-

Addition of Phenacyl Bromide: To the stirred solution, add 2-bromo-1-phenylethanone (1.0 to 1.1 equivalents) portion-wise.

-

Reaction Monitoring: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C or reflux) to facilitate the reaction.[4][5] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Typical Reagents and Conditions for Synthesis

| Reagent/Condition | Recommended | Rationale |

| 4-Fluorobenzoic Acid | 1.0 eq | Starting material |

| 2-Bromo-1-phenylethanone | 1.0 - 1.1 eq | Alkylating agent |

| Base | K2CO3 or Et3N (1.1 - 1.5 eq) | To deprotonate the carboxylic acid |

| Solvent | Dry THF or DMF | To dissolve reactants |

| Temperature | Room Temperature to Reflux | To control reaction rate |

| Reaction Time | 2 - 24 hours | Monitored by TLC |

Hypothesized Medicinal Chemistry Applications and Evaluation Protocols

Based on the chemical structure of this compound and the known biological activities of related compounds, several potential applications in medicinal chemistry can be hypothesized. The following sections provide detailed protocols to investigate these possibilities.

Anticancer Activity

The phenacyl scaffold is present in various compounds with reported cytotoxic effects against cancer cell lines. Furthermore, the introduction of fluorine can enhance the anticancer activity of small molecules.[3] Therefore, it is plausible that this compound may exhibit antiproliferative or cytotoxic effects.

Workflow for Anticancer Activity Screening:

Caption: Workflow for evaluating the anticancer activity of the target compound.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Benzoate derivatives have been reported to possess antimicrobial properties.[8] The presence of the fluorophenyl group might enhance this activity. The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, following standards from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the compound dilutions. Include a growth control well (broth with bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Interpretation of MIC Results

| MIC Value (µg/mL) | Interpretation |

| ≤ 2 | Potent Activity |

| 4 - 16 | Moderate Activity |

| 32 - 64 | Weak Activity |

| ≥ 128 | Inactive |

Enzyme Inhibition

Many small molecules exert their therapeutic effects by inhibiting specific enzymes. The phenacyl ester and fluorinated phenyl groups are present in various known enzyme inhibitors.[11] A general screening approach can be employed to identify potential enzyme targets for this compound.

Workflow for Enzyme Inhibition Screening:

Caption: General workflow for screening enzyme inhibitory activity.

General Protocol for Enzyme Inhibition Screening:

This protocol provides a general framework that can be adapted for various enzymes. The specific substrate, buffer conditions, and detection method will depend on the enzyme being assayed.[12][13]

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Measure the rate of the reaction over time using a suitable detection method (e.g., absorbance or fluorescence with a microplate reader).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Should initial screening reveal biological activity, a systematic investigation of the structure-activity relationship (SAR) is the logical next step in lead optimization.[14] Key modifications to the this compound scaffold can provide valuable insights into the molecular determinants of its activity.

Key Areas for SAR Studies:

-

Substitution on the Phenacyl Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring attached to the ketone can modulate the electronic properties and steric bulk of the molecule.

-

Modification of the 4-Fluorobenzoate Moiety:

-

Position of the Fluorine: Moving the fluorine atom to the ortho- or meta- positions can alter the electronic distribution and binding interactions.

-

Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or other functional groups (e.g., -OCH3, -CF3, -NO2) can probe the importance of electronegativity, size, and hydrogen bonding potential.

-

-

Alterations to the Ester Linkage: Replacing the ester with an amide or other bioisosteres can impact the stability and hydrogen bonding capabilities of the molecule.

Conclusion

This compound represents a chemical scaffold with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis and the presence of structural motifs associated with diverse biological activities make it an attractive candidate for screening in drug discovery programs. The detailed protocols provided in these application notes offer a robust framework for researchers to systematically evaluate its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Through rigorous experimental investigation and subsequent structure-activity relationship studies, the therapeutic value of this and related compounds can be thoroughly elucidated.

References

- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed.

- CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.

- CLSI. M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. 9th ed.

-

U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available from: [Link]

-

World Organisation for Animal Health. Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available from: [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

- Roshni Jaffery, et al. Cytotoxicity Assay Protocol. protocols.io. 2024.

-

PubChem. 4-Fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Chen, X., et al. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Analytica Chimica Acta. 2018.

-

PNAS. Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Available from: [Link]

-

ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]

- Priya A, et al. Fluorine in drug discovery: Role, design and case studies.

-

MDPI. Importance of Fluorine in Benzazole Compounds. Available from: [Link]

-

NIH. Inhibitor screening of proprotein convertases using positional scanning libraries. Available from: [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Available from: [Link]

-

NIH. Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Available from: [Link]

-

ResearchGate. Analysis of phenacyl esters of radiolabeled fatty acids produced by the.... Available from: [Link]

-

BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships (SAR). Available from: [Link]

-

Taylor & Francis Online. Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Available from: [Link]

-

NIH. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project. Available from: [Link]

-

NIH. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available from: [Link]

-

ResearchGate. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate: work carried out as part of the AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitor screening of proprotein convertases using positional scanning libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Scalable Synthesis of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Robust Alkylation Protocol

Application Note: AN-SYN-402

Part 1: Executive Summary & Strategic Rationale

2-Oxo-2-phenylethyl 4-fluorobenzoate (also known as phenacyl 4-fluorobenzoate) is a critical intermediate often employed as a photolabile protecting group for carboxylic acids or as a scaffold in the synthesis of heterocycles (e.g., oxazoles via Robinson-Gabriel cyclization).

While standard laboratory protocols often rely on EDC/DMAP coupling or reaction in DMF, these methods struggle at scale (>50g) due to difficult byproduct removal (urea derivatives) or high-boiling solvent retention.

The Protocol Strategy:

This guide details a nucleophilic substitution (

-

Causality: Acetone is chosen because it solubilizes the reagents but is a poor solvent for the byproduct, triethylamine hydrobromide (TEA·HBr).

-

Self-Validation: The reaction progress is visually indicated by the precipitation of the white TEA·HBr salt.

-

Safety Engineering: The protocol is designed to consume the lachrymatory alkylating agent (phenacyl bromide) completely by using a slight excess of the fluorobenzoic acid.

Part 2: Safety & Hazard Control (Critical)

⚠️ DANGER: LACHRYMATOR HAZARD 2-Bromoacetophenone (Phenacyl Bromide) is a potent lachrymator (tear gas agent).

Engineering Control: All weighing and handling MUST occur inside a functioning fume hood.

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and rinse glassware.

Part 3: Reaction Mechanism & Logic

The synthesis proceeds via the attack of the 4-fluorobenzoate anion (generated in situ) on the

Reaction Scheme:

Visualizing the Pathway:

Caption: Mechanistic flow of the esterification. The precipitation of TEA-HBr (Salt) drives the equilibrium forward.

Part 4: Detailed Scale-Up Protocol (50g Scale)

4.1. Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass (g) | Moles | Role |

| 4-Fluorobenzoic Acid | 140.11 | 1.05 | 30.8 g | 0.220 | Nucleophile Source |

| Triethylamine (TEA) | 101.19 | 1.10 | 23.3 g (~32 mL) | 0.231 | Base / Acid Scavenger |

| 2-Bromoacetophenone | 199.05 | 1.00 | 41.8 g | 0.210 | Limiting Reagent (Lachrymator) |

| Acetone (Reagent Grade) | - | - | 400 mL | - | Solvent |

Note: The acid is used in slight excess (1.05 eq) to ensure the hazardous bromide is fully consumed.

4.2. Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

-

Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (or large magnetic bar), a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Charge 4-Fluorobenzoic acid (30.8 g) and Acetone (250 mL) .

-

Add Triethylamine (32 mL) in a single portion.

-

Observation: The solution should clear as the triethylammonium salt forms, followed potentially by a slight exotherm.

-

-

Cool the mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Addition (The Critical Step)

-

Dissolve 2-Bromoacetophenone (41.8 g) in Acetone (100 mL) in a separate beaker (IN HOOD). Transfer this solution to the addition funnel.

-

Add the bromide solution dropwise over 30–45 minutes .

-

Process Control: Maintain internal temperature < 20°C.[2]

-

Visual Indicator: A thick white precipitate (TEA·HBr) will begin to form almost immediately.

-

Step 3: Reaction Completion

-

Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C) .

-

Stir vigorously for 2–3 hours .

-

In-Process Control (IPC): Spot a TLC plate (20% EtOAc/Hexanes). The spot for 2-bromoacetophenone (

) should be absent. The product will appear at a lower

-

Step 4: Work-up & Isolation

-

Filtration: Filter the reaction mixture through a sintered glass funnel (or Büchner funnel) to remove the solid TEA·HBr salt.

-

Wash: Rinse the filter cake with cold Acetone (2 x 50 mL). Combine the filtrate and washes.

-

Concentration: Evaporate the acetone using a rotary evaporator (

bath, vacuum) to yield a crude solid or thick oil.-

Note: Do not overheat; phenacyl esters are thermally stable but can degrade at high temperatures over prolonged periods.

-

Step 5: Purification (Recrystallization)

-

Dissolve the crude residue in a minimum amount of boiling Ethanol (95%) (approx. 150–200 mL).

-

Allow the solution to cool slowly to room temperature.

-

Transfer to a fridge (

) for 4 hours to maximize yield. -

Filter the white crystalline solid. Wash with cold ethanol/water (1:1).

-

Dry in a vacuum oven at

overnight.

Expected Yield: 45–50 g (80–90%). Appearance: White to off-white crystalline solid.

Part 5: Process Workflow Visualization

Caption: Operational workflow for the synthesis, highlighting the critical filtration step to remove the salt byproduct.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is Oily | Residual solvent or impurities. | Triturate the oil with cold hexanes or pentane to induce crystallization. Recrystallize from EtOH/Water (9:1) instead of pure EtOH. |

| Low Yield | Incomplete reaction or loss during filtration. | Ensure the TEA·HBr cake is washed thoroughly with acetone. Check IPC to ensure reaction completion before workup. |

| Yellow Coloration | Oxidation of phenacyl bromide or traces of free iodine (if KI catalyst used). | Recrystallize with a small amount of activated charcoal. |

| Lachrymator Smell in Product | Excess bromide used. | The protocol uses excess acid to prevent this. Wash the crude solid with 5% NaHCO3 solution to remove unreacted acid, which is easier than removing the bromide. |

Part 7: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for phenacyl ester synthesis).

-

Sheehan, J. C.; Umezaw, K. "Phenacyl Esters as Photolabile Protecting Groups." Journal of Organic Chemistry1973 , 38, 3771. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6328, 2-Bromoacetophenone (Lachrymator Safety Data)." PubChem. Link

-

Kumar, C. S.; Chia, T. S.; Fun, H. K. "Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates."[4] Zeitschrift für Kristallographie2014 , 229, 16-22. (Structural characterization of analogous phenacyl benzoates). Link

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience: New York, 1999. (Utility of phenacyl esters).

Sources

- 1. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]

- 3. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 4. researchgate.net [researchgate.net]

Derivatization of 2-Oxo-2-phenylethyl 4-fluorobenzoate for biological studies

Application Note & Protocols

Strategic Derivatization of 2-Oxo-2-phenylethyl 4-fluorobenzoate: A Modular Approach for Generating Novel Bioactive Scaffolds

Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of this compound, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and an α-keto ester functionality presents a unique opportunity for developing novel small molecules for biological screening.[1][2][3] This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic rationale for modifying this parent compound at three key reactive sites: the terminal phenyl ring, the ketone carbonyl, and the α-methylene position. We provide detailed, validated protocols for a suite of transformations, methods for structural characterization, and a generalized workflow for subsequent biological evaluation, including cytotoxicity and antimicrobial screening. The objective is to equip researchers in drug discovery and chemical biology with the foundational knowledge and practical methodologies to efficiently generate and evaluate a library of novel derivatives based on this promising core structure.

Introduction: Rationale for Derivatization

The this compound scaffold is a deliberate convergence of three key pharmacophoric features:

-

The 4-Fluorobenzoyl Moiety: The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins by forming favorable orthogonal interactions, and improved membrane permeability.[1][4] Derivatives of 4-fluorobenzoic acid have demonstrated a wide range of biological activities, including antioxidant and antimicrobial potential.[5][6]

-

The α-Keto Ester System: The α-keto ester motif is a versatile functional group present in numerous biologically active compounds and is a critical intermediate in organic synthesis.[2][3][7] The adjacent carbonyl groups create a unique electronic environment, making the molecule susceptible to a variety of chemical transformations and a potential participant in key biological interactions.

-

The Phenacyl Moiety: While phenacyl esters are traditionally known as photoremovable protecting groups for carboxylic acids, the core phenacyl structure itself is a component of many bioactive molecules and a versatile handle for synthetic modification.[8][9][10]

The derivatization of this parent molecule allows for a systematic exploration of the chemical space around this core, enabling the development of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents.

Synthesis of Parent Compound: this compound

The foundational step is the reliable synthesis of the starting material. The protocol below is based on a standard nucleophilic substitution reaction where the carboxylate anion of 4-fluorobenzoic acid displaces a halide from a phenacyl halide.[10][11]

Protocol 2.1: Synthesis of the Parent Compound

Objective: To synthesize this compound from 4-fluorobenzoic acid and 2-bromoacetophenone.

Materials:

-

4-fluorobenzoic acid

-

2-bromoacetophenone (Phenacyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)